Cefozopran hydrochloride

Description

Historical Context and Classification within Cephalosporin (B10832234) Antibiotics

Cefozopran (B1663582) hydrochloride is a semisynthetic, parenteral antibiotic belonging to the fourth generation of cephalosporins. patsnap.commedchemexpress.commedchemexpress.com Developed by Japanese pharmaceutical company Shionogi & Co., Ltd., and also Takeda Pharmaceutical, it represents a significant advancement in the cephalosporin class of beta-lactam antibiotics. patsnap.comguidetopharmacology.orgncats.ionih.gov First introduced in Japan in 1995, its development was aimed at creating an antibiotic with a broader spectrum of activity, particularly against challenging bacterial strains.

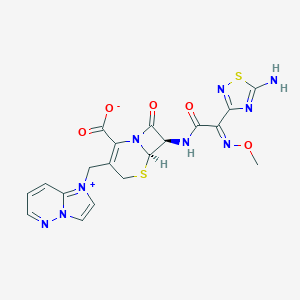

As a beta-lactam antibiotic, Cefozopran's core mechanism involves the disruption of bacterial cell wall synthesis. patsnap.comnih.gov Its chemical structure is a key determinant of its enhanced capabilities. It is characterized by specific side groups at positions 3 and 7 of the cephalosporin nucleus: an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group, respectively. nih.gov This unique structure distinguishes it from earlier generation cephalosporins, providing greater stability against many beta-lactamases and an enhanced ability to penetrate the outer membrane of Gram-negative bacteria. patsnap.compatsnap.com

| Property | Description |

| Chemical Name | Cefozopran hydrochloride |

| Synonyms | SCE-2787, Firstcin patsnap.comnih.gov |

| Antibiotic Class | Beta-lactam, Fourth-Generation Cephalosporin patsnap.comguidetopharmacology.orgnih.gov |

| Origin | Developed by Shionogi & Co., Ltd. and Takeda Pharmaceutical patsnap.comguidetopharmacology.orgncats.io |

| Chemical Nature | Semisynthetic, parenteral antibiotic medchemexpress.commedchemexpress.com |

Significance in Contemporary Antimicrobial Research

This compound holds considerable significance in modern antimicrobial research due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms. medchemexpress.commedchemexpress.com Research has consistently demonstrated its potent action, which is attributed to its high affinity for essential penicillin-binding proteins (PBPs) in bacteria. patsnap.comptfarm.pl By binding to and inactivating these enzymes, Cefozopran effectively inhibits the cross-linking of the peptidoglycan layer, which is crucial for maintaining the integrity of the bacterial cell wall. ncats.ionih.gov This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death. patsnap.comnih.gov

A key area of research interest is Cefozopran's effectiveness against pathogens that are often resistant to other cephalosporins. ptfarm.pl It shows notable activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium, as well as against various enterococci. patsnap.commedchemexpress.commedchemexpress.com Its stability in the presence of many beta-lactamase enzymes—which bacteria produce to inactivate beta-lactam antibiotics—makes it a valuable compound for studying mechanisms of antibiotic resistance. patsnap.comptfarm.pl

Furthermore, Cefozopran serves as a reference compound in the development of newer antibiotics. For instance, its structure was a progenitor for the development of ceftaroline, a fifth-generation cephalosporin designed with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Experimental infection models in mice have also been used to study the therapeutic potential of Cefozopran against respiratory tract, urinary tract, and soft tissue infections, providing valuable data for its potential applications. nih.gov

| Organism | In Vitro Activity (MIC) |

| Staphylococcus aureus (methicillin-susceptible) | 0.39 to 0.78 µg/mL ncats.io |

| Streptococcus pneumoniae | 0.05 to 6.25 µg/mL ncats.io |

| Enterococcus faecalis | 12.5 µg/mL ncats.io |

| Pseudomonas aeruginosa | MIC₉₀: 8 µg/mL |

| Klebsiella pneumoniae | MIC₉₀: ≤1 µg/mL |

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-HEOFFLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Antimicrobial Action of Cefozopran Hydrochloride

Penicillin-Binding Protein (PBP) Affinity and Inhibition Kinetics

The primary molecular targets of Cefozopran (B1663582), like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs). patsnap.comwikipedia.org These are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. wikipedia.orguobabylon.edu.iqmedicefpharma.com By binding to these proteins, Cefozopran blocks their enzymatic activity, leading to a cascade of events that culminates in cell death. ncats.iotoku-e.com

The potent antimicrobial activity of Cefozopran is attributed to its strong binding affinity for specific PBPs, which varies between different bacterial species. ptfarm.pl Research indicates that Cefozopran has a powerful affinity for PBP1 and PBP2 in Staphylococcus aureus, as well as for PBP3 in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ptfarm.pl The inhibition of these specific PBPs is crucial, as they are essential for cell division and septum formation. nih.govmdpi.com

In the case of Enterococcus faecalis, a bacterium often refractory to other cephalosporins, Cefozopran's efficacy is linked to its unique ability to bind to PBP 5. oup.comnih.govpsu.edu Studies have shown a strong correlation between the minimum inhibitory concentration (MIC) of Cefozopran for E. faecalis and its binding affinity for PBP 5. nih.govpsu.edu Cefozopran also demonstrates binding to PBPs 2, 3/4, and 6 in this organism, but not to PBP 1. oup.compsu.edu Third-generation cephalosporins, in contrast, show weak affinity for PBP 5, explaining their limited activity against E. faecalis. oup.compsu.edu

The table below details the inhibitory concentrations (I₅₀) of Cefozopran and comparator β-lactams against the PBPs of Enterococcus faecalis TN2005.

Table 1: Affinity of Cefozopran and Other β-Lactams for Penicillin-Binding Proteins (PBPs) of Enterococcus faecalis TN2005 Data derived from studies on the inhibition of [¹⁴C]benzylpenicillin binding. nih.govpsu.edu

| Antibiotic | MIC (mg/L) | I₅₀ (mg/L) for PBP 1 | I₅₀ (mg/L) for PBP 2 | I₅₀ (mg/L) for PBPs 3/4 | I₅₀ (mg/L) for PBP 5 | I₅₀ (mg/L) for PBP 6 |

| Cefozopran | 12.5 | >100 | 1.8 | >100 | 11 | 25 |

| Ampicillin | 0.8 | 0.8 | 0.05 | 0.2 | 4.8 | >100 |

| Benzylpenicillin | 3.1 | 1.5 | 0.08 | 0.2 | 1.6 | 13 |

| Imipenem | 0.4 | 0.2 | 0.02 | 0.06 | 2.5 | 0.9 |

| Ceftazidime (B193861) | >100 | >100 | 25 | >100 | >100 | >100 |

| Cefmenoxime | >100 | >100 | 13 | >100 | >100 | >100 |

The binding of Cefozopran to PBPs constitutes an irreversible inhibition of their transpeptidase activity. wikipedia.org This enzymatic function is essential for creating the peptide cross-links between adjacent glycan chains in the peptidoglycan polymer. wikipedia.orgmedicefpharma.com By inhibiting this final step of peptidoglycan synthesis, Cefozopran effectively prevents the formation of a stable, rigid cell wall. patsnap.comtoku-e.comptfarm.pl

The resulting peptidoglycan is structurally weak and unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.comzellbio.eu This compromised cell wall integrity ultimately leads to cell lysis and death, which is the hallmark of bactericidal antibiotics. ncats.iotoku-e.com The effectiveness of this process is directly related to Cefozopran's high affinity for the key PBP targets. ptfarm.pl

Interaction with Specific PBP Subtypes (e.g., PBP1, PBP2 of Staphylococcus aureus; PBP3 of Escherichia coli and Pseudomonas aeruginosa)

Stability Against Beta-Lactamase Enzymes

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. nih.gov Cefozopran's molecular structure confers significant stability against many of these enzymes. ncats.iocymitquimica.com

Cefozopran is reported to be resistant to hydrolysis by a majority of both chromosomally encoded and plasmid-mediated β-lactamases. ncats.ionih.gov As a fourth-generation cephalosporin (B10832234), it was specifically designed to possess high stability against AmpC β-lactamases, which are chromosomally mediated enzymes that can be induced in several Gram-negative species. researchgate.net While many third-generation cephalosporins are vulnerable to these enzymes, Cefozopran maintains its activity. researchgate.netmdpi.com However, resistance can still develop, particularly through the acquisition of certain plasmid-mediated extended-spectrum β-lactamases (ESBLs). oup.com

Antimicrobial Spectrum and Efficacy Research of Cefozopran Hydrochloride

Activity Against Gram-Positive Microorganisms

Cefozopran (B1663582) hydrochloride exhibits significant activity against a variety of Gram-positive bacteria, including methicillin-susceptible staphylococci, enterococci, and streptococci. medchemexpress.comtargetmol.com

Staphylococcus aureus (including Methicillin-Susceptible Staphylococci and considerations for Methicillin-Resistant Staphylococcus aureus [MRSA] in combination therapy)

Cefozopran is effective against methicillin-susceptible Staphylococcus aureus (MSSA). medchemexpress.commedchemexpress.com Studies have reported a Minimum Inhibitory Concentration (MIC) range of 0.39 to 0.78 µg/mL for S. aureus. ncats.io The MIC90, the concentration required to inhibit 90% of isolates, has been documented as 1.0 µg/mL for MSSA and 3.13 µg/mL for S. aureus in general. nih.govjst.go.jp

While cefozopran alone is not active against Methicillin-Resistant Staphylococcus aureus (MRSA), with an MIC80 of 32 µg/mL, research indicates its potential in combination therapy. nih.gov In vitro studies have shown that combining cefozopran with vancomycin (B549263) or arbekacin (B1665167) can result in additive to synergistic activity against MRSA. nih.gov This suggests that such combinations could be beneficial in treating MRSA infections. toku-e.comnih.gov The mechanism behind the synergy of some β-lactams with other antibiotics against MRSA involves the "seesaw effect," where decreased susceptibility to one agent can increase susceptibility to another. nih.gov

Table 1: In Vitro Activity of Cefozopran Against Staphylococcus aureus

| Strain | MIC Range (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| S. aureus | 0.39 - 0.78 ncats.io | 3.13 jst.go.jp |

| Methicillin-Susceptible S. aureus (MSSA) | 1.0 nih.gov |

Enterococcus faecalis and other Enterococci

Cefozopran has demonstrated notable activity against Enterococcus faecalis, a bacterium often resistant to other cephalosporins. medchemexpress.commedchemexpress.com The MIC90 for E. faecalis has been reported to be between 4 and 8 µg/mL, and in another study, it was 16 µg/mL. nih.gov A specific study on a clinical isolate of E. faecalis determined the MIC to be 12.5 µg/mL. ncats.iooup.com This activity is attributed to cefozopran's ability to bind to Penicillin-Binding Protein 5 (PBP 5) in E. faecalis, a target for which third-generation cephalosporins have weak affinity. oup.comnih.gov

Streptococcus pneumoniae and Viridans Group Streptococci

Cefozopran is active against Streptococcus pneumoniae and viridans group streptococci. medchemexpress.commedchemexpress.com For S. pneumoniae, the MIC has been observed to range from 0.05 to 6.25 µg/mL. ncats.io The MIC80 for S. pneumoniae has been reported as 2 µg/mL. nih.gov Further research has shown that for penicillin-susceptible S. pneumoniae (PSSP), the MIC90 of cefozopran was ≤0.025 µg/mL, and for penicillin-insensitive (PISP) and penicillin-resistant (PRSP) strains, the MIC90 was 0.39 µg/mL, indicating strong activity even against resistant strains. nih.gov Cefozopran also shows good activity against viridans group streptococci. targetmol.commedchemexpress.com

Table 2: In Vitro Activity of Cefozopran Against Various Gram-Positive Microorganisms

| Microorganism | MIC Range (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 4-8 , 16 nih.gov | |

| Streptococcus pneumoniae | 0.05 - 6.25 ncats.io | |

| Penicillin-Susceptible S. pneumoniae (PSSP) | ≤0.025 nih.gov |

Activity Against Gram-Negative Microorganisms

Cefozopran hydrochloride is also effective against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. medchemexpress.comtargetmol.com It has an enhanced ability to penetrate the outer membrane of Gram-negative bacteria. patsnap.com

Escherichia coli and Enterobacteriaceae

Cefozopran exhibits potent activity against Escherichia coli and other Enterobacteriaceae. Studies have shown that the MIC90 of cefozopran against E. coli is ≤0.1 µg/mL. jst.go.jp For the broader Enterobacteriaceae family, 50% of isolates were inhibited at concentrations of ≤0.25 µg/mL. nih.gov Cefozopran has maintained stable antibacterial activity against various Enterobacteriaceae, including Citrobacter freundii, Klebsiella pneumoniae, and Enterobacter cloacae, over several years of surveillance. nih.gov The MIC80 for Enterobacter cloacae and Citrobacter freundii were reported as 4 µg/mL and 1 µg/mL, respectively. nih.gov

Pseudomonas aeruginosa

Cefozopran is particularly noted for its activity against Pseudomonas aeruginosa, a pathogen often difficult to treat. patsnap.comncats.io The MIC90 for P. aeruginosa has been reported as 2 µg/mL and 8 µg/mL in different studies. nih.gov However, another study reported a higher MIC90 of 100 µg/mL. jst.go.jp Despite this variability, cefozopran's activity against P. aeruginosa is generally considered superior to that of many other cephalosporins. It has shown sustained activity against this pathogen over time. nih.gov In cases of cefozopran-resistant P. aeruginosa, combination therapy with aminoglycosides like amikacin (B45834) or gentamicin (B1671437) has shown additive to synergistic effects. nih.gov

Table 3: In Vitro Activity of Cefozopran Against Gram-Negative Microorganisms

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Escherichia coli | ≤0.1 jst.go.jp | |

| Enterobacteriaceae | ≤0.25 nih.gov | |

| Pseudomonas aeruginosa | 2 nih.gov, 8 , 100 jst.go.jp | |

| Enterobacter cloacae | 4 nih.gov |

Haemophilus influenzae

Cefozopran has demonstrated good activity against Haemophilus influenzae. medchemexpress.commedchemexpress.com Research indicates that the efficacy of cefozopran against H. influenzae surpasses that of ceftazidime (B193861) and flomoxef (B131810) and is comparable to cefpirome (B1668871). researchgate.net However, some studies suggest that higher doses of cefozopran may be necessary to achieve a high probability of therapeutic success against H. influenzae isolates, particularly in pediatric patients with a low body weight. antibiotics.or.jp

Citrobacter freundii and Enterobacter cloacae

Cefozopran has shown notable potency against Citrobacter freundii and Enterobacter cloacae. ncats.iogoogle.com Significantly, the minimum inhibitory concentrations (MICs) for 90% of strains (MIC90s) of cefozopran were found to be considerably lower than those of ceftazidime for ceftazidime-resistant isolates of both C. freundii and E. cloacae. researchgate.netresearchgate.net This suggests that cefozopran can be an effective treatment option where resistance to other cephalosporins has developed. Cefozopran's stability against hydrolysis by various beta-lactamases, including Bush group 1 beta-lactamases, contributes to its effectiveness against these organisms. researchgate.netresearchgate.net

In Vitro Susceptibility Profiling Methodologies

The susceptibility of bacteria to this compound is determined using various in vitro methods to guide clinical treatment. These methodologies are crucial for establishing the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Standard techniques for susceptibility testing include:

Disk Diffusion Method (Kirby-Bauer Test): This qualitative method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the test organism. msdmanuals.comnih.gov The diameter of the zone of inhibition around the disk indicates the organism's susceptibility. msdmanuals.comnih.gov

Broth Dilution: This method involves preparing a series of tubes with decreasing concentrations of the antibiotic in a liquid growth medium. The tubes are then inoculated with the test bacterium. The MIC is the lowest concentration of the antibiotic that inhibits bacterial growth.

Agar Dilution: Similar to broth dilution, this method incorporates the antibiotic directly into the agar medium at various concentrations. The MIC is the lowest concentration at which no bacterial colonies grow.

E-test (Epsilometer Test): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip. msdmanuals.com

Automated Systems: Many clinical laboratories use automated systems that perform rapid susceptibility testing using variations of the broth microdilution method.

These in vitro tests are essential for determining the effectiveness of cefozopran against specific bacterial isolates and are used to inform appropriate prescribing decisions. zellbio.eu

Comparative Antimicrobial Efficacy Studies

The efficacy of this compound has been compared to several other potent antibiotics in various clinical and in vitro studies.

vs. Ceftazidime: Cefozopran has demonstrated superior activity against a range of bacteria compared to ceftazidime. researchgate.net Its activity against Streptococcus species, most members of the Enterobacteriaceae family, and Haemophilus influenzae exceeds that of ceftazidime. researchgate.net Furthermore, for ceftazidime-resistant isolates of Citrobacter freundii and Enterobacter cloacae, cefozopran shows significantly lower MIC90s. researchgate.netresearchgate.net Against Pseudomonas aeruginosa, cefozopran's activity is comparable to that of ceftazidime. researchgate.net In a study on pediatric patients with febrile neutropenia, cefozopran monotherapy was compared with a combination of piperacillin-tazobactam (B1260346) plus ceftazidime, with no statistically significant difference in success rates between the two groups. nih.gov

vs. Ceftriaxone (B1232239): While direct comparative studies focusing solely on the antimicrobial spectrum are less common, the pharmacokinetic profiles differ. Cefozopran has a shorter half-life (1.8–2.2 hours) compared to ceftriaxone (6–9 hours), which is attributed to lower plasma protein binding. In terms of efficacy, both are broad-spectrum cephalosporins, but their specific activity against certain pathogens can vary. nih.govjlabphy.org

vs. Flomoxef: Cefozopran's activity against Streptococcus species, most Enterobacteriaceae, and Haemophilus influenzae is superior to that of flomoxef. researchgate.net Against methicillin-susceptible strains of Staphylococcus aureus and Staphylococcus epidermidis, cefozopran is as active as flomoxef. researchgate.net

vs. Cefpirome: Cefozopran and cefpirome exhibit comparable activity against many pathogens. researchgate.net The activity of cefozopran against Streptococcus species and most Enterobacteriaceae is similar to that of cefpirome. researchgate.net Against methicillin-susceptible staphylococci, their activities are also comparable. researchgate.net However, against Pseudomonas aeruginosa, cefozopran has shown lower MIC90s than cefpirome. researchgate.net A comparative study on complicated urinary tract infections found that cefozopran and cefpirome had similar clinical efficacy and bacteriological eradication rates. nih.gov

Pharmacokinetic Research of Cefozopran Hydrochloride

Absorption and Distribution Studies

Intravenous Administration Pharmacokinetic Profiles

Following intravenous administration, cefozopran (B1663582) hydrochloride is readily absorbed and distributed in the body. scu.edu.cnresearchgate.netnih.gov Studies in healthy volunteers have demonstrated a linear relationship between the administered dose and the resulting plasma concentrations. scu.edu.cnresearchgate.netnih.govnih.gov

In one study, single intravenous injections of 0.5 g, 1.0 g, and 2.0 g of cefozopran hydrochloride resulted in mean peak plasma concentrations (Cmax) of 48.27 (±9.84) mg/L, 77.99 (±15.08) mg/L, and 171.59 (±18.27) mg/L, respectively. scu.edu.cn The time to reach maximum plasma concentration (Tmax) was consistent across these doses, at approximately 0.51 hours. scu.edu.cn The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, also increased proportionally with the dose. scu.edu.cnresearchgate.netnih.govnih.gov

The elimination half-life (t½) of this compound in plasma has been reported to be in the range of 1.20 to 2.80 hours. researchgate.netnih.gov Specifically, after single doses of 0.5 g, 1.0 g, and 2.0 g, the elimination half-lives were 1.97 (±0.19) hours, 2.44 (±0.24) hours, and 2.18 (±0.31) hours, respectively. scu.edu.cn

Table 1: Pharmacokinetic Parameters of this compound After Single Intravenous Doses scu.edu.cn

| Dose | Cmax (mg/L) | Tmax (h) | AUC₀-t (mg·h/L) | t½ (h) |

| 0.5 g | 48.27 (±9.84) | 0.50 (±0.00) | 92.43 (±24.02) | 1.97 (±0.19) |

| 1.0 g | 77.99 (±15.08) | 0.51 (±0.02) | 152.45 (±16.26) | 2.44 (±0.24) |

| 2.0 g | 171.59 (±18.27) | 0.51 (±0.02) | 341.03 (±44.16) | 2.18 (±0.31) |

Tissue Penetration and Fluid Exposure

This compound demonstrates good penetration into various body tissues and fluids. researchgate.netcymitquimica.comcymitquimica.com Animal studies have shown that after intravenous administration, cefozopran is widely distributed, with relatively high concentrations found in the kidneys, plasma, lungs, and skin. researchgate.netjst.go.jp This favorable tissue distribution contributes to its efficacy in treating infections at various sites in the body. cymitquimica.compatsnap.comncats.io The protein binding of cefozopran is low, reported to be less than 11% in mice, rats, dogs, monkeys, and humans, which allows for a greater fraction of the drug to be available in its active form to exert its antibacterial effects. researchgate.net

Elimination Pathways and Metabolic Fate

Renal Excretion Mechanisms

The primary route of elimination for this compound is through the kidneys. scu.edu.cnresearchgate.netresearchgate.netnih.govpatsnap.com A significant portion of the administered dose is excreted unchanged in the urine. scu.edu.cnresearchgate.netresearchgate.netnih.gov Studies have shown that approximately 66% to 90% of a dose is recovered in the urine as the unchanged drug. researchgate.netresearchgate.netnih.gov In one study with healthy volunteers, the cumulative urinary excretion rate within 24 hours was approximately 89.4 (±15.5)%. scu.edu.cn This high rate of renal excretion is a key characteristic of cefozopran's pharmacokinetic profile. patsnap.com

Hepatic Metabolism Considerations (minimal metabolism)

This compound undergoes minimal metabolism in the body. researchgate.netjst.go.jp In animal studies, the vast majority (93-94%) of the drug found in plasma was the unchanged parent compound, indicating very little biotransformation. researchgate.netjst.go.jp While a minor metabolite, imidazo[1,2-b]pyridazine, has been identified in rats, it accounts for only a small fraction (4.8%) of the dose. researchgate.netjst.go.jp The limited hepatic metabolism suggests that the liver plays a minor role in the elimination of cefozopran. researchgate.net

Influence of Physiological Factors on Pharmacokinetics

The way the body processes this compound can be influenced by various physiological factors. Key among these are the patient's renal function, age, and gender. Understanding these influences is crucial for interpreting the drug's behavior in different patient populations.

Renal Impairment Effects on Clearance and Half-Life

As Cefozopran is primarily eliminated from the body through the kidneys, the health of a patient's renal system significantly impacts the drug's pharmacokinetics. researchgate.netpatsnap.com Studies have demonstrated a direct correlation between the degree of renal function and the clearance rate of Cefozopran.

In individuals with impaired renal function, the elimination of Cefozopran is slowed, leading to a prolonged elimination half-life (t½) and a decreased rate of urinary excretion. A key study investigated the pharmacokinetics of a 1.0g dose of Cefozopran in healthy volunteers compared to patients with severe renal insufficiency, defined as a creatinine (B1669602) clearance (Ccr) below 30 ml/min. The results clearly showed that as renal function declined, the half-life of the drug was extended. researchgate.net In healthy volunteers, the mean elimination half-life was 2.20 hours, and the 24-hour urinary excretion rate was 70.0%. researchgate.net In contrast, patients with severe renal impairment exhibited a prolonged half-life and a significantly lower urinary excretion rate of 32.5%. researchgate.net

This relationship underscores the need to consider renal function when studying the pharmacokinetic profile of Cefozopran. The clearance of the drug is directly tied to creatinine clearance, a common measure of kidney function. nih.gov

Table 1: Effect of Renal Impairment on Cefozopran Pharmacokinetics

| Patient Group | Mean Elimination Half-Life (t½ β) | Mean 24-hour Urinary Excretion Rate |

|---|---|---|

| Healthy Volunteers | 2.20 h | 70.0% |

| Severe Renal Insufficiency (Ccr < 30ml/min) | Prolonged (specific value not stated) | 32.5% |

Data sourced from a 1993 study by Tadasu Takenaka et al. investigating a 1.0g dose of Cefozopran. researchgate.net

Age and Gender-Related Pharmacokinetic Variability

Investigations into the pharmacokinetics of this compound have also considered the impact of age and gender.

Multiple studies have concluded that there are no significant gender-based differences in the main pharmacokinetic parameters of Cefozopran. scu.edu.cnnih.gov A study conducted in healthy Chinese volunteers, which included both males and females, found no clinically relevant variations in parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and half-life between the sexes. scu.edu.cnnih.gov

Age, however, does play a role in the pharmacokinetic variability of Cefozopran, primarily through its correlation with body weight and renal function, which naturally change over a person's lifespan. In pediatric populations, population pharmacokinetic analyses have identified body weight as the most significant covariate influencing Cefozopran's clearance. antibiotics.or.jpnih.gov One such study in 31 pediatric patients (age range 2.0-13.0 years) developed a model where clearance was directly related to body weight. antibiotics.or.jp

In adult populations, which can include elderly patients, both creatinine clearance and body weight have been identified as the most important covariates affecting Cefozopran's pharmacokinetics. nih.gov A study in Japanese adult patients, with ages ranging into the 80s, confirmed this relationship. nih.gov As renal function can decline with age, this finding is consistent with the known renal excretion pathway of the drug. msdmanuals.commonash.edu.au

Table 2: Patient Demographics in Cefozopran Pharmacokinetic Studies

| Study Population | Number of Subjects | Age Range | Gender Distribution | Key Covariate(s) Identified |

|---|---|---|---|---|

| Pediatric Patients | 31 | 2.0 - 13.0 years | 18 Males, 13 Females | Body Weight antibiotics.or.jp |

| Healthy Adult Volunteers | 24 | Not Specified | Both Males and Females Included | None (No gender difference) nih.gov |

Population Pharmacokinetic Modeling and Simulation

To better understand and predict the behavior of this compound in diverse patient populations, researchers utilize advanced computational techniques such as population pharmacokinetic (PopPK) modeling and Monte Carlo simulations. antibiotics.or.jpoup.com These methods allow for the analysis of sparse data collected during clinical studies and help to identify sources of pharmacokinetic variability. oup.comnih.gov

Population pharmacokinetic models for Cefozopran have been developed using software like NONMEM (Nonlinear Mixed-Effects Modeling). antibiotics.or.jpoup.comnih.gov These studies have consistently found that a two-compartment model best describes the distribution and elimination of Cefozopran in the body. nih.govantibiotics.or.jpoup.comnih.gov Through this modeling, key covariates that significantly influence the drug's pharmacokinetics have been identified. As mentioned previously, creatinine clearance and body weight are the most consistently significant factors affecting Cefozopran's clearance and volume of distribution. nih.govantibiotics.or.jp

For example, a study in adult Japanese patients established a final PopPK model where clearance (CL) and central volume of distribution (Vc) were functions of creatinine clearance (Clcr) and body weight (BW), respectively. nih.gov The derived equations were:

CL (L/h) = 0.0263 x Clcr + 1.49 nih.gov

Vc (L) = 0.185 x BW^0.931 nih.gov

Once a robust population model is established, Monte Carlo simulations can be performed. antibiotics.or.jpoup.comnih.gov These simulations use the model to generate pharmacokinetic profiles for thousands of virtual patients with different combinations of covariates (like age, weight, and renal function). This allows researchers to assess the probability of different dosing regimens achieving a desired therapeutic target against various pathogens. antibiotics.or.jpoup.comnih.gov For instance, simulations have been used to evaluate the effectiveness of different Cefozopran dosing strategies against bacteria such as Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa in both pediatric and adult patients. nih.govantibiotics.or.jp

Table 3: Overview of Cefozopran Population Pharmacokinetic Modeling Studies

| Study Population | Modeling Software | Pharmacokinetic Model | Key Covariates Identified | Simulation Objective |

|---|---|---|---|---|

| Pediatric Patients | NONMEM | Two-compartment | Body Weight antibiotics.or.jpnih.gov | Evaluate pharmacodynamics of different regimens against common bacteria. antibiotics.or.jp |

| Adult Patients with Febrile Neutropenia | NONMEM | Two-compartment | Not explicitly focused on covariates in the abstract, but used for simulation. oup.comnih.gov | Explore alternative dosage regimens to optimize efficacy. oup.comnih.gov |

Mechanisms of Bacterial Resistance to Cefozopran Hydrochloride

Target-Mediated Resistance: Alterations in Penicillin-Binding Proteins

The primary mechanism of action for cefozopran (B1663582), as with all β-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. jst.go.jppatsnap.com Resistance can emerge through modifications to these target proteins, which either reduce the drug's binding affinity or involve the acquisition of entirely new PBPs that are insensitive to β-lactams. nih.gov

Reduced PBP Affinity

A primary mechanism of target-mediated resistance involves alterations in the structure of existing PBPs, which diminishes the binding affinity of cefozopran. This reduced affinity means that higher concentrations of the antibiotic are required to inhibit the enzyme and disrupt cell wall synthesis.

In Enterococcus faecalis, the antibacterial activity of cefozopran has been shown to correlate well with its affinity for specific PBPs. psu.edu Notably, PBP 5 has been identified as a major inhibitory target for cefozopran in this organism. Research has determined the 50% inhibitory concentration (IC₅₀)—the concentration of the drug required to inhibit the binding of a radiolabeled penicillin to the PBP by 50%—for cefozopran and other β-lactams. The IC₅₀ value of cefozopran for PBP 5 in E. faecalis TN2005 was found to be 11 mg/L, a value very close to its minimum inhibitory concentration (MIC) of 12.5 mg/L against the same strain. psu.edunih.gov This proximity between the IC₅₀ for the target PBP and the MIC highlights the critical role of PBP 5 affinity in the susceptibility of E. faecalis to cefozopran. In contrast, other cephalosporins with weaker affinity for PBP 5 were found to be inactive against this bacterium. psu.edu

| Antibiotic | Target PBP | Organism | IC₅₀ (mg/L) | Corresponding MIC (mg/L) |

| Cefozopran | PBP 5 | Enterococcus faecalis TN2005 | 11 | 12.5 |

| Ampicillin | PBP 5 | Enterococcus faecalis TN2005 | 1.5 | 0.78 |

| Benzylpenicillin | PBP 5 | Enterococcus faecalis TN2005 | 2.6 | 1.56 |

| Imipenem | PBP 5 | Enterococcus faecalis TN2005 | 5.5 | 3.13 |

| Ceftazidime (B193861) | PBP 5 | Enterococcus faecalis TN2005 | >100 | 100 |

| Cefmenoxime | PBP 5 | Enterococcus faecalis TN2005 | >100 | >100 |

This table presents the 50% inhibitory concentrations (IC₅₀) of various β-lactam antibiotics for Penicillin-Binding Protein 5 (PBP 5) in Enterococcus faecalis, alongside their Minimum Inhibitory Concentrations (MICs) against the same strain. Data sourced from Tsuchimori & Okonogi (1996). psu.edu

Acquisition of Beta-Lactam-Insensitive PBPs

Another significant resistance strategy is the acquisition of novel PBP genes that encode enzymes with very low affinity for β-lactam antibiotics. nih.gov A clinically important example is the emergence of "mosaic" PBP genes in Neisseria gonorrhoeae. capes.gov.brresearchcommons.org These mosaic alleles, such as the penA gene encoding PBP2, arise from recombination events with homologous genes from other commensal Neisseria species. asm.orgacs.org

This genetic exchange results in a PBP2 with numerous amino acid alterations—sometimes around 60 changes compared to the wild-type protein—that fundamentally restructure the active site. researchcommons.org This altered PBP2 can still perform its essential function in cell wall synthesis but is no longer effectively inhibited by cephalosporins, including cefozopran. The emergence of N. gonorrhoeae strains with high resistance to cephems, including cefozopran, has been linked to these mosaic PBP2 structures. capes.gov.bracs.org This mechanism is a primary driver of resistance to extended-spectrum cephalosporins in N. gonorrhoeae and poses a significant therapeutic challenge. acs.org

Enzymatic Inactivation: Beta-Lactamase Production and Hydrolysis

The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. patsnap.com Cefozopran was designed to be stable against many common β-lactamases. jst.go.jppatsnap.com However, the vast diversity and evolution of these enzymes mean that enzymatic inactivation remains a potential and significant resistance mechanism.

Chromosomal Beta-Lactamase Expression and Induction

Many bacteria possess chromosomally encoded β-lactamases, such as the AmpC enzymes found in species like Enterobacter cloacae and Citrobacter freundii. jst.go.jpnih.gov The expression of these enzymes can be inducible, meaning that exposure to a β-lactam antibiotic can trigger increased production of the enzyme, leading to higher levels of resistance. Cefozopran has demonstrated a high degree of stability against hydrolysis by many chromosomal β-lactamases. jst.go.jp Studies have shown that cefozopran has a very low affinity for these enzymes, which contributes to its activity against strains that produce large amounts of β-lactamase, such as certain Enterobacter cloacae and Citrobacter freundii isolates. jst.go.jp

Plasmid-Mediated Beta-Lactamases

β-lactamase genes are frequently located on mobile genetic elements like plasmids, which can be transferred between different bacterial species, facilitating the rapid spread of resistance. nih.gov While cefozopran is resistant to hydrolysis by many common plasmid-mediated β-lactamases, some enzymes can still pose a threat. jst.go.jp Research indicates that cefozopran is highly resistant to most plasmid-mediated β-lactamases, with reported Km (Michaelis constant) or Ki (inhibition constant) values often exceeding 500 μM, signifying very low enzyme affinity. jst.go.jp However, exceptions exist, such as the plasmid-mediated OXA-1 penicillinase and certain oxyiminocephalosporinases, which can hydrolyze cefozopran to some extent. jst.go.jp Resistance can also arise via plasmid-mediated extended-spectrum β-lactamases (ESBLs), although cefozopran generally shows greater stability than third-generation cephalosporins.

| Beta-Lactamase Type | Source Organism | Cefozopran Stability | Kinetic Parameter (Km or Ki) |

| Chromosomal (AmpC) | Enterobacter cloacae | High | > 500 μM |

| Chromosomal (AmpC) | Citrobacter freundii | High | > 500 μM |

| Plasmid-mediated | Various | Generally High | > 100-500 μM |

| Plasmid-mediated (OXA-1) | Escherichia coli | Moderate | Lower than other plasmid-mediated types |

| Plasmid-mediated (TEM-1) | Escherichia coli | High | > 500 μM |

| Plasmid-mediated (SHV-1) | Klebsiella pneumoniae | High | > 500 μM |

This table summarizes the stability of Cefozopran against various types of β-lactamases. High stability corresponds to high Km or Ki values, indicating low affinity of the enzyme for the antibiotic. Data compiled from Okonogi et al. (1991) and other sources. jst.go.jpresearchgate.netresearchgate.net

Permeability Barriers: Outer Membrane and Porin Modifications in Gram-Negative Bacteria

For cefozopran to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. nih.gov This membrane acts as a selective permeability barrier, and alterations to its components can be a highly effective resistance mechanism. nih.gov This is particularly relevant for pathogens like Pseudomonas aeruginosa. nih.gov

The outer membrane of Gram-negative bacteria contains protein channels called porins, which allow the passive diffusion of small, hydrophilic molecules like cefozopran into the periplasmic space where the PBPs are located. nih.gov A key mechanism of resistance is the reduction in the number or the complete loss of these porin channels. mdpi.com In Pseudomonas aeruginosa, resistance to carbapenems is strongly associated with the loss or downregulation of the OprD porin. jidc.orgbrieflands.comresearchgate.net While OprD is primarily recognized as the channel for carbapenems, alterations in outer membrane permeability can have broader effects on the susceptibility to other β-lactams, including cephalosporins. Mutants of P. aeruginosa that overproduce certain outer membrane proteins, such as OprJ, have shown cross-resistance to quinolones and newer cephems, including cefozopran. This suggests that complex changes in the outer membrane protein profile, beyond simple porin loss, can contribute to reduced susceptibility to cefozopran. patsnap.com

Efflux Pump Systems in Cefozopran Hydrochloride Resistance (General Cephalosporin (B10832234) Resistance Mechanism)

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of toxic substances, including antibiotics, from the cell's interior. oup.comnih.gov This mechanism plays a significant role in the intrinsic and acquired resistance of bacteria to many classes of antibiotics, including cephalosporins like cefozopran. oup.comfrontiersin.org In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane, forming a continuous channel for drug extrusion. nih.govmdpi.com The Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is particularly important in mediating antibiotic resistance in these bacteria. nih.gov

The overexpression of genes encoding these efflux pumps is a common mechanism of resistance. oup.com While efflux pumps alone may not always lead to high-level resistance, their over-expression is frequently observed in highly resistant clinical isolates. oup.com For instance, in Pseudomonas aeruginosa, a pathogen known for its challenging resistance profiles, several RND efflux pumps like MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM contribute significantly to reduced antibiotic susceptibility. mdpi.comnih.gov The MexCD-OprJ system, in particular, preferentially exports fourth-generation cephalosporins, which include cefozopran. nih.gov

The contribution of efflux pumps to resistance is not limited to a single antibiotic but extends to a broad range of structurally unrelated compounds, leading to a multidrug-resistant (MDR) phenotype. nih.gov The activity of these pumps can be demonstrated by the use of efflux pump inhibitors (EPIs), which can restore the susceptibility of resistant strains to antibiotics. oup.com For example, the use of the EPI phenylalanine-arginine β-naphthylamide (PAβN) has been shown to increase the susceptibility of wild-type P. aeruginosa to the cephalosporin cefiderocol (B606585) by inhibiting the MexAB-OprM efflux system. biorxiv.org

Table 1: Key Efflux Pump Systems in Gram-Negative Bacteria and their Relevance to Cephalosporin Resistance

| Efflux Pump System | Bacterial Species | Substrates | Role in Resistance |

|---|---|---|---|

| AcrAB-TolC | Escherichia coli, Salmonella enterica | Wide range of antibiotics, bile salts | A major pump in Enterobacteriaceae contributing to reduced susceptibility to some β-lactams. nih.gov |

| MexAB-OprM | Pseudomonas aeruginosa | Broad spectrum including β-lactams, fluoroquinolones | Contributes to intrinsic resistance to cephalosporins like cefiderocol. biorxiv.org |

| MexCD-OprJ | Pseudomonas aeruginosa | Preferentially exports fourth-generation cephalosporins (e.g., cefepime, cefozopran). mdpi.comnih.gov | A significant mechanism for resistance to advanced-generation cephalosporins. |

| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, some β-lactams | Contributes to multidrug resistance, can partially complement the function of MexAB-OprM. mdpi.combiorxiv.org |

Multidrug Resistance Phenotypes and this compound Efficacy

Multidrug resistance (MDR) in bacteria, defined as resistance to multiple classes of antibiotics, presents a significant challenge to the efficacy of antimicrobial agents, including this compound. frontiersin.org The development of MDR phenotypes is often a result of the interplay between various resistance mechanisms, with efflux pump overexpression being a central contributor. nih.govjidc.org Bacteria that express MDR phenotypes can effectively reduce the intracellular concentration of antibiotics like cefozopran, thereby diminishing their therapeutic effect. frontiersin.org

Pseudomonas aeruginosa is a prime example of an organism where MDR phenotypes significantly impact treatment outcomes. nih.govjidc.org This opportunistic pathogen can harbor multiple resistance mechanisms simultaneously, such as the production of β-lactamases (like AmpC cephalosporinase), reduced outer membrane permeability due to porin loss (OprD), and the overexpression of multidrug efflux pumps. nih.govjidc.org The combination of these mechanisms can lead to high levels of resistance to a broad spectrum of antibiotics, including fourth-generation cephalosporins. nih.gov

The efficacy of cefozopran is particularly challenged in infections caused by MDR strains of Gram-negative bacilli. patsnap.com While cefozopran was developed to have enhanced stability against many β-lactamases and better penetration into Gram-negative bacteria, the concurrent action of potent efflux systems can override these advantages. patsnap.compatsnap.com Clinical isolates exhibiting cross-resistance to different antibiotic classes, such as β-lactams, fluoroquinolones, and aminoglycosides, often do so through the overexpression of a single, broad-spectrum efflux pump. jidc.org This highlights the critical role of these pumps in defining the MDR phenotype and limiting the clinical utility of antibiotics like cefozopran. The presence of an MDR phenotype often necessitates combination therapy or the search for alternative therapeutic strategies to overcome the multifaceted resistance of the infecting organism. frontiersin.org

Table 2: Impact of Multidrug Resistance Mechanisms on Cefozopran Efficacy

| Resistance Mechanism | Organism Example | Impact on Cefozopran | Associated Phenotype |

|---|---|---|---|

| Overexpression of MexCD-OprJ Efflux Pump | Pseudomonas aeruginosa | Reduced susceptibility due to active efflux of the drug. nih.gov | Resistance to fourth-generation cephalosporins. |

| Combined Efflux Pump Overexpression and Porin Loss | Pseudomonas aeruginosa | Significantly decreased efficacy due to reduced drug entry and increased efflux. nih.gov | High-level multidrug resistance. |

| Production of Extended-Spectrum β-Lactamases (ESBLs) | Enterobacterales | Potential for enzymatic degradation, though cefozopran is relatively stable. patsnap.com | Resistance to multiple β-lactam antibiotics. |

| Multiple Mechanisms (Efflux, β-lactamases, Porin Loss) | Pseudomonas aeruginosa | Severely limited therapeutic effectiveness. nih.govjidc.org | Extensively drug-resistant (XDR) phenotype. |

Advanced Analytical and Stability Research of Cefozopran Hydrochloride

Development and Validation of Bioanalytical Methods for Quantification

The accurate quantification of Cefozopran (B1663582) hydrochloride in various matrices is fundamental for pharmacokinetic studies and quality control. To this end, several advanced analytical methods have been developed and validated, offering high sensitivity, specificity, and reliability.

For the sensitive quantification of Cefozopran in biological fluids such as plasma and urine, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been established as a robust method. researchgate.net A validated HPLC-MS/MS method was utilized in pharmacokinetic studies to assess Cefozopran levels in healthy volunteers. researchgate.net This approach provides excellent selectivity and low detection limits, which are crucial for monitoring drug concentrations over time.

In these studies, plasma and urine samples were analyzed using a validated HPLC-MS/MS system. researchgate.net This methodology allowed for the successful evaluation of pharmacokinetic parameters following single and multiple intravenous doses of Cefozopran hydrochloride. researchgate.net The results demonstrated that key pharmacokinetic metrics like the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased in a dose-proportional manner, with a plasma half-life (t½) ranging from 1.20 to 2.80 hours. researchgate.net The high sensitivity of the MS/MS detector is essential for accurately capturing the elimination phase of the drug.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the determination and stability testing of this compound. ptfarm.plnih.gov A stability-indicating, isocratic, reversed-phase (RP-HPLC) method has been developed and validated for its quantitative determination in the presence of its degradation products. ptfarm.plnih.gov

This method is valuable for routine quality control in pharmaceutical manufacturing and for kinetic studies of the drug's degradation. ptfarm.pl The developed method demonstrates good linearity, accuracy, precision, and selectivity, ensuring reliable and reproducible results. ptfarm.plnih.gov The mobile phase, typically consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, is compatible with mass spectrometry, allowing for further identification of unknown peaks if necessary. ptfarm.pl

Interactive Table: Typical Parameters for a Validated HPLC-UV Method for this compound

| Parameter | Value/Specification | Source(s) |

|---|---|---|

| Column | C-18 (250 mm x 4.6 mm, 5 µm) | ptfarm.pl |

| Mobile Phase | 12 mM Ammonium acetate-acetonitrile (92:8, v/v) | ptfarm.pl |

| Flow Rate | 1.0 mL/min | ptfarm.pl |

| Detection Wavelength | 260 nm | ptfarm.plredalyc.org |

| Temperature | 30°C | ptfarm.pl |

| Retention Time (Cefozopran) | ~4.6 minutes | ptfarm.pl |

| Linearity Range | 7.2–300 mg/mL | tandfonline.com |

| Precision (RSD) | 0.12-1.4% | tandfonline.comptfarm.pl |

| Accuracy (Recovery) | 98–104% | tandfonline.com |

| Limit of Detection (LOD) | 2.4 - 6.72 mg/L | tandfonline.comptfarm.pl |

| Limit of Quantification (LOQ) | 7.2 - 20.51 mg/L | tandfonline.comptfarm.pl |

Liquid Chromatography coupled with an Optical Rotation (OR) detector, often in series with a UV detector, provides a unique analytical perspective on this compound and its impurities. ingentaconnect.comresearchgate.netingentaconnect.com This technique is particularly insightful because Cefozopran is an optically active molecule, and its impurities may also possess optical activity. ingentaconnect.comnih.gov

LC-UV-OR analysis has been instrumental in comparing the impurity profiles of this compound from different manufacturers. ingentaconnect.com Research has shown that variations in the specific optical rotation of the final product can be directly attributed to the presence and composition of different impurities. ingentaconnect.comnih.govresearchgate.net By using an OR detector, it is possible to detect and quantify optically active impurities that might otherwise be difficult to characterize, providing a more complete understanding of the drug's purity. ingentaconnect.com

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Impurity Profiling and Characterization Studies

The stability and purity of this compound are critical for its quality. Impurity profiling involves the identification, characterization, and quantification of degradation products and other related substances.

Forced degradation studies are essential to understand the stability of this compound. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, and radiation. redalyc.orgtandfonline.com The resulting degradation products are then identified using advanced mass spectrometry techniques, such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry. tandfonline.comptfarm.plresearchgate.net

ESI-Q-TOF MS provides high-resolution, accurate mass measurements, which allow for the determination of the elemental composition of the parent drug and its degradation products. tandfonline.comptfarm.pl Subsequent MS/MS fragmentation analysis helps to elucidate the structures of these products. tandfonline.comptfarm.pl Studies have identified several degradation products, primarily resulting from the cleavage of the β-lactam ring, a common degradation pathway for cephalosporins. tandfonline.comresearchgate.net Two degradation products (DP1 and DP2) were identified in solid-state degradation studies. ptfarm.pl In aqueous solutions, up to six degradation products have been identified across a wide pH range. tandfonline.comresearchgate.net One radiolytic degradation product was identified as an isomer of the parent compound. redalyc.org

Interactive Table: Degradation Products of this compound Identified by ESI-Q-TOF MS

| Product Label | Degradation Condition | Retention Time (tR, min) | Molecular Formula [M+H]⁺ | Measured Mass (m/z) | Source(s) |

|---|---|---|---|---|---|

| DP1 | Solid State | 1.22 | C₁₃H₁₄N₇O₅S₂ | 424.0494 | ptfarm.pl |

| DP2 | Solid State | 5.30 | C₁₉H₁₉N₉O₆S₂ | 562.0924 | ptfarm.pl |

| DP1 (Aqueous) | Acid Hydrolysis | N/A | C₁₃H₁₄N₇O₅S₂ | 424.0494 | tandfonline.com |

| DP2 (Aqueous) | Acid Hydrolysis | N/A | C₁₉H₁₉N₉O₆S₂ | 562.0927 | tandfonline.com |

| DP3 (Aqueous) | Acid Hydrolysis | N/A | C₁₂H₁₃N₆O₄S₂ | 385.0435 | tandfonline.com |

| DP4 (Aqueous) | Base Hydrolysis | N/A | C₁₉H₂₁N₉O₆S₂ | 564.1083 | tandfonline.com |

| DP5 (Aqueous) | Base Hydrolysis | N/A | C₁₉H₂₀N₉O₇S₂ | 578.0867 | tandfonline.com |

| DP6 (Aqueous) | Base Hydrolysis | N/A | C₁₉H₁₉N₉O₅S₂ | 550.0971 | tandfonline.com |

| Radiolytic DP | Radiation | N/A | C₁₉H₁₈N₉O₅S₂ | 516.0829 | redalyc.org |

Impurities can significantly influence the physicochemical properties of this compound, most notably its specific optical rotation. ingentaconnect.comnih.gov The Japanese Pharmacopoeia specifies a narrow range for the specific optical rotation of this compound (–73° to –78°). ingentaconnect.com However, products from different sources have shown values outside this range, a discrepancy attributed to differing impurity profiles. ingentaconnect.comresearchgate.net

Interactive Table: Impact of Select Impurities on the Specific Optical Rotation of Cefozopran

| Impurity (by RRT) | Degradation Path | Optical Correction Factor | Impact on Specific Optical Rotation | Source(s) |

|---|---|---|---|---|

| 0.31 | Acid | +22.6 | Has the greatest impact on the lower limit | researchgate.netresearchgate.net |

| 0.34 | Oxidation | N/A | Negligible influence | researchgate.net |

| 0.36 | Acid | -364.8 | Has the greatest impact on the upper limit | researchgate.netresearchgate.net |

Identification of Degradation Products via Mass Spectrometry (e.g., ESI-Q-TOF MS)

Forced Degradation and Stability Kinetics

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to elucidate its degradation pathways and kinetics. nih.govresearchgate.net

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

The hydrolytic degradation of this compound is significantly influenced by pH. researchgate.net The degradation process generally follows pseudo-first-order kinetics. researchgate.net The primary mechanism of degradation in aqueous solutions involves the cleavage of the β-lactam ring, a characteristic vulnerability of cephalosporin (B10832234) antibiotics. researchgate.net

Acidic Conditions: In acidic solutions, such as 1 mol/L hydrochloric acid at 298 K, the degradation of cefozopran is catalyzed by hydrogen ions (kH+). researchgate.netptfarm.pl This involves the protonation of the β-lactam nitrogen, which is then followed by a nucleophilic attack by water.

Basic Conditions: this compound shows significant degradation under basic conditions. ptfarm.pl In alkaline environments (pH > 8), the hydrolysis of the β-lactam ring is accelerated. This process is mediated by hydroxide (B78521) ions (OH⁻) attacking the carbonyl carbon of the β-lactam ring, leading to its opening. researchgate.net

The degradation kinetics of this compound in aqueous solutions can be summarized by the following table:

| Condition | Rate Constant (k) | Observations |

| Acidic (1 mol/L HCl, 298 K) | Specific acid catalysis (kH+) | Degradation occurs. ptfarm.pl |

| Basic (0.1 mol/L NaOH, 298 K) | Specific base catalysis (kOH-) | Significant and fast degradation. ptfarm.pl |

| Neutral (Water, 373 K) | Follows pseudo-first-order kinetics | Degradation observed. ptfarm.pl |

Oxidative Degradation Pathways

This compound is susceptible to oxidative degradation. Exposure to oxidizing agents like 3% hydrogen peroxide (H₂O₂) at 298 K for 4 hours resulted in a 23.65% degradation of the compound. One of the identified degradation products results from the oxidation of the C-7 side-chain. The analysis of oxidative degradation products has been performed using HPLC with both UV and optical rotation (OR) detection. ingentaconnect.com

Photolytic Degradation Assessment

Photostability studies have shown that this compound is sensitive to light. When a solution of this compound was exposed to 1.2 million lux hours of light, approximately 30% of the compound degraded. ptfarm.pl This indicates that the drug substance and its formulations require protection from light to maintain their integrity. nih.govptfarm.pl

Radiation Sterilization Effects and Radiolytic Product Analysis

Radiation sterilization is a method considered for thermolabile drugs. researchgate.netresearchgate.net However, studies on this compound have revealed that it is not resistant to this method in the solid state. researchgate.netbioline.org.br

When this compound was irradiated with a standard sterilizing dose of 25 kGy, changes in its properties were observed. researchgate.netejbiotechnology.info Although spectrophotometric and chromatographic methods confirmed the chemical stability to some extent, the antibacterial activity against two Gram-negative strains was altered. researchgate.netbioline.org.brejbiotechnology.info Higher radiation doses (50-400 kGy) were also studied to understand the sterilization process better. researchgate.net

Impact on Antibacterial Activity Post-Irradiation

The process of sterilization using ionizing radiation, while effective for eliminating microbial contamination, can induce chemical changes in pharmaceutical compounds, potentially altering their biological efficacy. Research into the effects of irradiation on this compound has revealed specific changes in its antibacterial spectrum.

When this compound in its solid state is exposed to a standard sterilization dose of 25 kGy of gamma radiation, its antibacterial activity against Gram-positive bacteria remains unchanged. researchgate.netejbiotechnology.inforedalyc.org However, a notable alteration in its effectiveness against certain Gram-negative bacterial strains has been observed. researchgate.netejbiotechnology.inforedalyc.orgresearchgate.net Specifically, studies have documented a change in the antibacterial activity of this compound sterilized at 25 kGy against Enterobacter aerogenes (ATCC 13048) and Acinetobacter baumannii (ATCC 19606). redalyc.orgbioline.org.br Another study noted changes in activity against Klebsiella pneumoniae and Escherichia coli at the same irradiation dose. bibliotekanauki.pl

Further investigation at significantly higher irradiation doses (400 kGy) demonstrated a more substantial reduction in the microbiological activity of this compound against seven bacterial strains. redalyc.orgbioline.org.br Chromatographic analysis, including HPLC-MS/MS, identified the primary degradation product under these conditions as an isomer of the parent compound, trans-Cefozopran. redalyc.orgbioline.org.br This isomerization is significant because the trans-isomer of Cefozopran has been shown to possess lower antibacterial activity compared to the original cis-isomer. redalyc.orgbioline.org.br This degradation of the β-lactam ring is a key factor in the reduced efficacy. researchgate.net The instability of the β-lactam ring under forced degradation conditions, including irradiation, is a recognized characteristic of fourth-generation cephalosporins. redalyc.orgbioline.org.br

The following table summarizes the minimum inhibitory concentration (MIC) values for non-irradiated and irradiated this compound against various bacterial strains, illustrating the impact of irradiation on its antibacterial potency.

| Bacterial Strain | Non-Irradiated MIC (mg/L) | Irradiated (25 kGy) MIC (mg/L) | Irradiated (400 kGy) MIC (mg/L) |

| Staphylococcus aureus ATCC 25923 | 0.5 | 0.5 | 1.0 |

| Staphylococcus aureus ATCC 6538 | 0.5 | 0.5 | 1.0 |

| Enterococcus faecalis ATCC 29212 | 8.0 | 8.0 | 16.0 |

| Bacillus subtilis ATCC 6633 | 0.125 | 0.125 | 0.25 |

| Escherichia coli ATCC 25922 | 0.125 | 0.125 | 8.0 |

| Pseudomonas aeruginosa ATCC 27853 | 4.0 | 4.0 | 32.0 |

| Enterobacter aerogenes ATCC 13048 | 0.06 | 0.25 | 16.0 |

| Acinetobacter baumannii ATCC 19606 | 1.0 | 4.0 | 32.0 |

| Proteus mirabilis ATCC 12453 | 0.06 | 0.06 | 0.5 |

| Klebsiella pneumoniae ATCC 13883 | 0.06 | 0.06 | 0.5 |

| Data sourced from radiolytic studies of this compound. redalyc.orgbioline.org.br |

Synthetic Chemistry and Derivatization Research of Cefozopran Hydrochloride

Established Synthetic Pathways (e.g., from 7-Aminocephalosporanic Acid [7-ACA])

The foundational and most common starting material for the synthesis of cefozopran (B1663582) hydrochloride is 7-aminocephalosporanic acid (7-ACA), a core intermediate for a majority of semi-synthetic cephalosporin (B10832234) antibiotics. medchemexpress.comgoogle.comgoogle.com Several synthetic routes originating from 7-ACA have been documented, generally involving two key transformations: the acylation of the 7-amino group and the nucleophilic substitution at the C-3 acetoxymethyl group.

One established pathway involves a specific sequence of these transformations. researchgate.netresearchgate.net First, the 7-amino group of 7-ACA is acylated by condensation with an activated form of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. A common activated form is the (S)-2-benzothiazolyl thioester. researchgate.net This reaction yields 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid. Subsequently, this intermediate undergoes a substitution reaction at the C-3 position with imidazo[1,2-b]pyridazine. To facilitate this step, the carboxylic acid is often protected via silanization using reagents like hexamethyldisilazane (B44280) (HMDS), and the substitution is catalyzed by trimethylsilyl (B98337) iodide (TMSI). researchgate.net

An alternative established route reverses the order of side-chain introduction. researchgate.net In this method, 7-ACA is first protected by silanization. This is followed by the nucleophilic substitution at the C-3 position, where the silylated 7-ACA reacts with a silylated derivative of the C-3 side chain, such as 1-(trimethylsilyl)-imidazo-[1,2-b]pyridazin-1-ium iodide. researchgate.net This forms the key intermediate, 7-amino-3-[(3-imidazo[1,2-b]pyridazin-4-ium-1-yl)methyl]-3-cephem-4-carboxylic acid. The final step is the acylation of the 7-amino group with the (S)-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminothioacetate to afford cefozopran. researchgate.net The process concludes with deprotection and salt formation to yield cefozopran hydrochloride. researchgate.net

Table 1: Key Reagents in Established Cefozopran Synthesis from 7-ACA

| Step | Reagent/Intermediate | Purpose |

| Starting Material | 7-Aminocephalosporanic Acid (7-ACA) | Core cephalosporin nucleus. |

| C-7 Side Chain | (S)-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate | Acylates the 7-amino group. researchgate.net |

| C-3 Side Chain | Imidazo[1,2-b]pyridazine | Nucleophile for substitution at the C-3' position. researchgate.net |

| Protection | Hexamethyldisilazane (HMDS) | Silanization of carboxylic acid groups. researchgate.net |

| Catalyst | Trimethylsilyl iodide (TMSI) | Facilitates the C-3 substitution reaction. researchgate.net |

Novel Synthetic Methodologies and Yield Optimization

In response to the limitations of early synthetic routes, significant research has focused on developing more efficient, scalable, and higher-yielding methodologies for this compound production.

One major innovation is the use of an alternative starting material, 7-phenylacetyl amido-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl ester (GCLE). google.com The chlorine atom at the C-3 position in GCLE is highly reactive, and the protecting groups at the C-7 and C-4 positions simplify the synthesis by reducing the number of protection/deprotection steps required compared to routes starting with 7-ACA. google.com This pathway involves reacting GCLE with imidazo[1,2-b]pyridazine, followed by deprotection of the C-4 carboxyl group and enzymatic hydrolysis to remove the 7-phenylacetyl group. The resulting intermediate is then condensed with the Cefozopran active ester. This method has been reported to achieve a total yield of not less than 65%, a substantial improvement over 7-ACA-based methods. google.com

Another area of process optimization involves the application of physical methods to accelerate reaction kinetics. The use of ultrasonic irradiation (e.g., at 50 Hz) during the condensation step has been shown to dramatically reduce the reaction time from a conventional 2 hours to just 45 minutes. quickcompany.in This ultrasonic-assisted method also reportedly increased the yield of the condensation product to 98%, compared to 75% for the traditional thermal method.

Table 2: Comparison of Synthetic Methodologies for Cefozopran

| Method | Starting Material | Key Innovation | Reported Yield | Reported Reaction Time (Condensation) |

| Traditional | 7-ACA | Standard acylation/substitution | 15-25% researchgate.netresearchgate.net | ~2 hours |

| GCLE Pathway | GCLE | Alternative starting material, fewer steps | ≥65% google.com | Not specified |

| Ultrasonic-Assisted | Intermediate (Formula IV) | Use of ultrasonic waves | 98% (step yield) | 45 minutes |

| Improved Isolation | Cefozopran Intermediate | Direct isolation, IPA solvate formation | 80% (overall) google.com | Not specified |

Derivatization Strategies for Enhanced Antimicrobial Properties (e.g., modifications at C-3 and C-7 positions)

The antimicrobial spectrum and potency of cephalosporins are largely dictated by the nature of the substituents at the C-3 and C-7 positions of the cephem nucleus. wikipedia.org Consequently, extensive derivatization research has been conducted on cefozopran analogues to improve their activity, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Modifications at the C-3 Position: The C-3 side chain is crucial for the pharmacokinetic profile and also plays a significant role in antibacterial potency. Research has explored replacing the imidazo[1,2-b]pyridazinium-1-ylmethyl group of cefozopran with other moieties. In one study, the C-3 linked spacer was modified while retaining a similar C-7 side chain. researchgate.net The introduction of (E)-2-vinyl and (E)-2-thiovinyl spacers at the C-3 position, linked to a 1-methylimidazo[1,2-b]pyridazinium-6-yl group, resulted in analogues with anti-MRSA activity that was 16 to 32 times more potent than that of cefozopran. researchgate.net This highlights the critical role of the C-3 spacer in modulating activity against resistant Gram-positive bacteria.

Modifications at the C-7 Position: The C-7 acylamino side chain is a primary determinant of the antibacterial spectrum and affinity for penicillin-binding proteins (PBPs). wikipedia.orgnih.gov The 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetyl moiety of cefozopran is a common feature in potent cephalosporins. researchgate.net However, modifications to this side chain have been investigated to further enhance activity. For instance, to improve efficacy against MRSA, one strategy involved replacing the methoxyimino group with a hydroxyimino group, creating a 2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-hydroxyiminoacetyl side chain. researchgate.net In another study focusing on anti-MRSA activity, researchers modified the alkoxyimino group of the C-7 side chain in analogues that already possessed optimized C-3 spacers. researchgate.net This dual-modification approach underscores the synergistic effect of optimizing both side chains. Research on other cephalosporins has shown that attaching different cinnamoyl groups to the 7β-amino position can yield derivatives with selective activity against Gram-positive bacteria. researchgate.net

Structural-Activity Relationships of this compound Analogues

The study of structure-activity relationships (SAR) provides critical insights into how specific molecular features of cefozopran and its analogues influence their biological activity.

A key SAR finding is the profound impact of the cephem nucleus stereochemistry. Isomerization of the double bond within the dihydrothiazine ring from the biologically active Δ3 position to the Δ2 position results in a significant loss of antibacterial activity. researchgate.net Furthermore, the stereochemistry of the side chains is crucial; studies have shown that the cis-isomer of cefozopran exhibits stronger biological activity than the trans-isomer. researchgate.net

The C-7 side chain is paramount for antibacterial potency. The 5-amino-1,2,4-thiadiazole ring is a critical pharmacophore. mdpi.comresearchgate.net SAR studies on related thiadiazole derivatives have demonstrated that substitutions on this heterocyclic system can fine-tune activity. For example, the introduction of para-substituted phenyl groups, such as p-chlorophenyl or p-nitrophenyl, can enhance activity against Gram-positive bacteria like B. subtilis and S. aureus. nih.gov The oxime moiety at the C-7 side chain is also a determinant of activity; its substituent (R1) directly correlates with antimicrobial potency. nih.gov

The C-3 substituent (R2) is another major factor in the SAR of cefozopran analogues. nih.gov The cationic quaternary ammonium (B1175870) group at this position is known to enhance penetration through the outer membrane of Gram-negative bacteria. wikipedia.org As demonstrated by derivatization studies, altering the linker and the specific heterocyclic group at C-3 can dramatically enhance potency against specific pathogens like MRSA. researchgate.net The combination of a 5-amino-2-thiadiazolyl group at C-7 and a quaternary ammonium group at C-3, as seen in cefozopran, is characteristic of fourth-generation cephalosporins with potent activity against both Gram-positive and Gram-negative bacteria. scribd.com

Table 3: Summary of Structure-Activity Relationships for Cefozopran Analogues

| Molecular Feature | Structural Variation | Impact on Activity | Reference |

| Cephem Nucleus | Δ2-isomer vs. Δ3-isomer | Δ2-isomer shows significant loss of activity. | researchgate.net |

| Stereochemistry | trans-isomer vs. cis-isomer | cis-isomer is more biologically active. | researchgate.net |

| C-3 Side Chain | (E)-2-vinyl or (E)-2-thiovinyl spacer | 16-32 fold increase in anti-MRSA activity compared to Cefozopran. | researchgate.net |

| C-7 Side Chain | p-chlorophenyl/p-nitrophenyl on thiadiazole | Enhanced activity against Gram-positive bacteria. | nih.gov |

| C-7 Side Chain | Modification of the oxime substituent | Directly correlates with antimicrobial potency. | nih.gov |

Translational and Pre Clinical Research Findings of Cefozopran Hydrochloride

In Vivo Efficacy Studies in Animal Models of Infection

Experimental Infection Models (e.g., Mouse Protection Tests)

The in vivo efficacy of cefozopran (B1663582) has been evaluated in various experimental infection models in mice, which are crucial for predicting clinical effectiveness. These models are designed to mimic human infections and assess the therapeutic potential of the antibiotic. Systemic infection models, often involving intraperitoneal injection of bacteria, are commonly used to determine the 50% effective dose (ED₅₀), a standard measure of a drug's potency. In these models, mortality is observed over a set period to estimate the dose required to protect half of the infected animals.

Beyond systemic infections, researchers have utilized more specific models to evaluate cefozopran's performance in particular body sites. These include respiratory tract infection models, urinary tract infection models, and thigh muscle infection models. For instance, in a murine model of pneumococcal meningitis, subcutaneous administration of cefozopran demonstrated dose- and duration-dependent effects, with all mice treated with 20 mg/kg for 3 days surviving the infection. asm.org Furthermore, the penetration of cefozopran into the cerebrospinal fluid (CSF) was significantly higher in infected mice compared to uninfected ones, highlighting its potential for treating central nervous system infections. asm.org

Efficacy against Specific Pathogens (e.g., Klebsiella pneumoniae)

Cefozopran has demonstrated significant efficacy against a range of pathogens in animal models, including the gram-negative bacterium Klebsiella pneumoniae, a common cause of pneumonia and other serious infections. In a mouse model of acute respiratory tract infection caused by K. pneumoniae DT-S, cefozopran was found to be more effective than cefpiramide (B47137) and as effective as ceftazidime (B193861) and cefpirome (B1668871). frontiersin.org For chronic respiratory tract infections with K. pneumoniae 27, cefozopran's efficacy was comparable to that of ceftazidime. frontiersin.org

The effectiveness of cefozopran against K. pneumoniae has also been quantified using ED₅₀ values in a man-adapted mouse model. Against K. pneumoniae ATCC BAA-1705, cefozopran hydrochloride showed an ED₅₀ of 1.62 mg/kg. googleapis.com

In addition to its activity against K. pneumoniae, cefozopran has shown potent therapeutic effects against other challenging pathogens. In a murine thigh muscle infection model with methicillin-sensitive Staphylococcus aureus (MSSA), cefozopran was more effective than ceftazidime. frontiersin.org Notably, in infections caused by methicillin-resistant Staphylococcus aureus (MRSA), cefozopran was the most effective agent among the tested compounds. frontiersin.org It also showed superior efficacy to cefpirome and comparable efficacy to ceftazidime and cefclidin (B10458) in a urinary tract infection model caused by Pseudomonas aeruginosa. frontiersin.org

| Infection Model | Pathogen | Cefozopran Efficacy | Comparator Efficacy | Reference |

| Acute Respiratory Tract Infection | Klebsiella pneumoniae DT-S | More effective than cefpiramide, as effective as ceftazidime and cefpirome | - | frontiersin.org |

| Chronic Respiratory Tract Infection | Klebsiella pneumoniae 27 | As effective as ceftazidime | - | frontiersin.org |

| Thigh Muscle Infection | Methicillin-Sensitive Staphylococcus aureus (MSSA) 308A-1 | More effective than ceftazidime, as effective as flomoxef (B131810) | - | frontiersin.org |

| Thigh Muscle Infection | Methicillin-Resistant Staphylococcus aureus (MRSA) N133 | Most effective agent tested | - | frontiersin.org |

| Urinary Tract Infection | Pseudomonas aeruginosa P9 | Superior to cefpirome, equal to ceftazidime and cefclidin | - | frontiersin.org |

| Man-adapted Mouse Model | Klebsiella pneumoniae ATCC BAA-1705 | ED₅₀: 1.62 mg/kg | - | googleapis.com |